Eucalyptol

Descripción

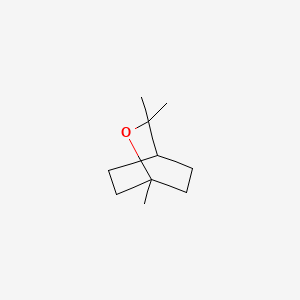

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEGYLXZBRQIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(O1)(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020616 | |

| Record name | 1,8-Cineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

49 °C (120 °F) - closed cup | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.9 [mmHg], 1.90 mm Hg at 25 °C | |

| Record name | Eucalyptol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |

CAS No. |

470-82-6 | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Cineole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucalyptol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eucalyptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucalyptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Cineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cineole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCALYPTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6J6604TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

34.7 °F (NTP, 1992), 1.5 °C | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Elucidation of the Eucalyptol Biosynthetic Pathway

Introduction: The Significance of Eucalyptol

This compound, also known as 1,8-cineole, is a cyclic monoterpenoid ether responsible for the characteristic aroma of Eucalyptus species.[1] Its significance extends far beyond fragrance; it is a potent bioactive molecule with a history of use in traditional medicine and a growing profile in modern pharmacology.[2][3] this compound exhibits a range of therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and bronchodilatory effects, making it a compound of high interest for the pharmaceutical and nutraceutical industries.[1][2][3]

For researchers and drug development professionals, understanding the biosynthetic origin of this compound is paramount. Elucidating its formation pathway not only provides fundamental biological knowledge but also unlocks the potential for metabolic engineering. By identifying the genetic and enzymatic machinery responsible for its synthesis, we can develop strategies to enhance its production in natural plant hosts or transfer the entire pathway into microbial chassis systems for scalable, industrial-grade fermentation.[4][5][6] This guide provides a technical overview of the this compound biosynthetic pathway, the experimental logic used to unravel it, and field-proven protocols for its characterization.

The Core Biosynthetic Pathway: From Central Metabolism to a Cyclic Ether

The journey to this compound begins with fundamental carbon building blocks derived from photosynthesis. Like all plant monoterpenes, the carbon skeleton of this compound originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plant's plastids.[7][8][9] The MEP pathway is the primary route for the synthesis of the five-carbon (C5) isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in plastids.[9][10]

The key steps in the pathway are as follows:

-

Formation of the C10 Precursor: Geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP).[11][12] GPP is the universal precursor for all monoterpenes.[13][14]

-

Cyclization and Transformation: This is the critical, defining step in this compound formation, catalyzed by a specialized Class I terpene synthase (TPS) known as 1,8-cineole synthase (CinS).[15][16] This enzyme performs a complex multi-step reaction within its single active site. The process begins with the ionization of GPP, which involves the removal of the diphosphate group.[12][15] This generates a geranyl cation, which then undergoes isomerization and cyclization to form an α-terpinyl cation intermediate.[12][17]

-

Final Ring Closure: The reaction cascade concludes when a water molecule, positioned within the enzyme's active site, attacks the carbocation. This is followed by a final ring closure to form the bicyclic ether structure of 1,8-cineole (this compound).[15] The sole source of the ether oxygen atom in the final product is this water molecule, a key mechanistic detail confirmed through isotopic labeling studies.[15]

The stereochemical course of this reaction can differ between organisms. For instance, the well-studied 1,8-cineole synthase from Salvia officinalis (sage) proceeds via an (R)-linalyl diphosphate intermediate, while the bacterial enzyme from Streptomyces clavuligerus utilizes the (S)-linalyl diphosphate pathway, demonstrating convergent evolution of this catalytic function.[18]

Caption: A typical workflow for the discovery and functional characterization of biosynthetic genes. [19]

Part 1: Functional Characterization of 1,8-Cineole Synthase

The cornerstone of elucidating this pathway is the isolation and functional characterization of the key enzyme, 1,8-cineole synthase. This involves expressing the candidate gene in a heterologous system (like E. coli) that lacks a native background of terpene metabolism, purifying the recombinant protein, and performing an in vitro assay.

Experimental Protocol: In Vitro Assay of Recombinant 1,8-Cineole Synthase

This protocol describes a robust method for confirming the function of a candidate 1,8-cineole synthase gene.

1. Reagents and Buffers:

-

Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM Dithiothreitol (DTT).

-

Substrate: 50 µM Geranyl Pyrophosphate (GPP) in assay buffer.

-

Enzyme: Purified recombinant 1,8-cineole synthase (40-50 µg per reaction).

-

Solvent: Pentane or Hexane (GC-MS grade), with a suitable internal standard (e.g., isobutylbenzene).

-

Controls:

-

Heat-inactivated (boiled) enzyme.

-

Reaction with no GPP substrate.

-

Reaction with vector-only transformed E. coli lysate.

-

2. Procedure:

-

Prepare reaction vials (glass, screw-cap, suitable for GC autosampler). Add 1 mL of Assay Buffer to each vial.

-

Add 40-50 µg of purified recombinant protein to the appropriately labeled vials. For the heat-inactivated control, boil the enzyme for 10 minutes before adding.

-

Pre-incubate the vials at 30°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding the GPP substrate to all vials except the "no substrate" control.

-

Immediately cap the vials and incubate at 30°C for 1-2 hours with gentle agitation.

-

To stop the reaction and extract the products, add 500 µL of hexane (containing the internal standard) to each vial.

-

Vortex vigorously for 30 seconds to ensure thorough mixing and extraction of the volatile terpene products into the organic layer.

-

Centrifuge the vials at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer to a new GC-MS vial for analysis.

3. Analysis:

-

Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention time and mass spectrum of the product peak from the active enzyme reaction with an authentic 1,8-cineole standard.

-

Expected Result: A major peak corresponding to 1,8-cineole should be present in the active enzyme sample and absent (or present only at trace background levels) in all control samples. The presence of other minor monoterpene products is possible, as many terpene synthases exhibit some product promiscuity. [9][20] Data Presentation: Enzyme Assay Reaction Components

| Component | Stock Concentration | Volume per Reaction | Final Concentration | Purpose |

| HEPES Buffer (pH 7.4) | 1 M | 25 µL | 25 mM | Maintain optimal pH |

| MgCl₂ | 1 M | 15 µL | 15 mM | Essential cofactor for TPS activity [16] |

| DTT | 1 M | 5 µL | 5 mM | Reducing agent to protect enzyme |

| GPP Substrate | 1 mM | 50 µL | 50 µM | C10 precursor for the enzyme |

| Purified Enzyme | 1 mg/mL | 50 µL | ~50 µg | The catalyst |

| Nuclease-free H₂O | - | 855 µL | - | To final volume of 1 mL |

| Total Volume | 1 mL |

Part 2: Gene Identification and Expression Analysis

Identifying the correct gene is the first critical step. In plants like Eucalyptus, which produce high levels of this compound, transcriptomic analysis (RNA-seq) of leaf tissue is a powerful discovery tool. [20][21]By comparing the transcriptomes of high-producing vs. low-producing cultivars, or different developmental stages of leaves, researchers can identify candidate terpene synthase genes whose expression levels correlate strongly with this compound accumulation. [22] Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to validate the correlation between candidate gene expression and this compound production.

1. Sample Preparation:

-

Harvest leaf tissue from Eucalyptus plants at different developmental stages (e.g., young, mature). [21]2. Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity and store at -80°C.

-

Isolate total RNA using a suitable plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

2. cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

3. qRT-PCR:

-

Design primers specific to the candidate 1,8-cineole synthase gene and one or more stable housekeeping (reference) genes (e.g., Actin, Ubiquitin).

-

Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

-

Run the reaction on a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

4. Data Analysis:

-

Calculate the quantification cycle (Cq) values for each reaction.

-

Determine the relative expression of the target gene using the ΔΔCq method, normalizing to the expression of the housekeeping gene(s).

-

Expected Result: The expression level of the authentic 1,8-cineole synthase gene should be significantly higher in tissues or developmental stages that show higher levels of this compound accumulation, confirming a functional link. [22]

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway is a prime example of modern natural product research, integrating genomics, biochemistry, and analytical chemistry. The pathway is remarkably concise, channeling the C10 precursor GPP directly to the final product via the catalytic prowess of a single enzyme, 1,8-cineole synthase. [15][16]The experimental workflows described herein provide a reliable and self-validating framework for identifying and characterizing the genes and enzymes at the heart of this process.

For drug development professionals, this foundational knowledge is the entry point for biotechnological application. With the pathway fully characterized, efforts can now focus on:

-

Metabolic Engineering: Overexpressing key enzymes like GPPS and 1,8-cineole synthase in plants or microbial hosts to create high-yield production platforms. [4][6]* Enzyme Engineering: Modifying the 1,8-cineole synthase active site to alter product specificity or improve catalytic efficiency.

-

Synthetic Biology: Reconstructing the entire pathway in engineered microbes like E. coli or Saccharomyces cerevisiae for controlled and scalable fermentation-based production, decoupling it from agricultural constraints. [5] By building upon this elucidated pathway, the scientific community can now work towards harnessing the full therapeutic potential of this compound in a sustainable and economically viable manner.

References

-

ResearchGate. (n.d.). This compound synthesis and metabolism. Retrieved from [Link]

-

Wikipedia. (2024). This compound. Retrieved from [Link]

-

Croteau, R., Alonso, W. R., Koepp, A. E., & Johnson, M. A. (1994). Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase. Archives of Biochemistry and Biophysics, 309(1), 184–192. Retrieved from [Link]

-

Rinkel, J., Rabe, P., Zur Horst, L., & Dickschat, J. S. (2016). A detailed view on 1,8-cineol biosynthesis by Streptomyces clavuligerus. Beilstein Journal of Organic Chemistry, 12, 2317–2324. Retrieved from [Link]

-

Christianson, D. W. (2017). Terpene Biosynthesis: Modularity Rules. ACS chemical biology, 12(1), 31–33. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of this compound. Retrieved from [Link]

-

Li, Y., et al. (2024). The comprehensive review of this compound: synthesis, metabolism, and therapeutic applications in disease treatment. Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Wikipedia. (2023). 1,8-cineole synthase. Retrieved from [Link]

-

Sharma, R., et al. (2023). Recent trends in the elucidation of complex triterpene biosynthetic pathways in horticultural trees. Horticulture Research. Retrieved from [Link]

-

FooDB. (2020). Showing Compound this compound (FDB112393). Retrieved from [Link]

-

Ren, G., et al. (2017). α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases. Plant Physiology. Retrieved from [Link]

-

University of Bristol. (2010). Cineole - Molecule of the Month. Retrieved from [Link]

-

ETH Zurich. (n.d.). Biosynthesis of Natural Products - Terpene Biosynthesis. Retrieved from [Link]

-

Skrenek, J., et al. (2024). Discovery and Characterization of Terpene Synthases Powered by Machine Learning. bioRxiv. Retrieved from [Link]

-

Hrivova, P., et al. (2023). Plant terpene specialized metabolism: complex networks or simple linear pathways?. Plant Physiology. Retrieved from [Link]

-

Brustad, S. M., & Toste, F. D. (2023). Decoding Catalysis by Terpene Synthases. ACS Catalysis. Retrieved from [Link]

-

Goodger, J. Q. D., & Woodrow, I. E. (2009). Regulation of oil accumulation in single glands of Eucalyptus polybractea. Chemoecology. Retrieved from [Link]

-

Chizzola, R. (2013). Identification, Functional Characterization, and Evolution of Terpene Synthases from a Basal Dicot. Plant Physiology. Retrieved from [Link]

-

Li, J., et al. (2022). Expression of genes encoding terpenoid biosynthesis enzymes during leaf development of Eucalyptus camaldulensis. Biologia Plantarum. Retrieved from [Link]

-

Study on the mechanism of 1,8-cineole biosynthesis in Eucalyptus globulus leaves. (2024). Journal of Forestry Engineering. Retrieved from [Link]

-

Falara, V., et al. (2011). The complete functional characterisation of the terpene synthase family in tomato. The Plant Journal. Retrieved from [Link]

-

Yang, F., et al. (2017). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of Experimental Botany. Retrieved from [Link]

-

Mączka, W., et al. (2021). This compound: A Main and Valuable Compound in Some Essential Oils. Molecules. Retrieved from [Link]

-

Chekem, M. S., et al. (2021). This compound, an All-Purpose Product. Molecules. Retrieved from [Link]

-

Lee, J. H., et al. (2021). Catalytic transformation of eucalyptus oil and its primary component, 1,8-cineole into value-added products: a state-of-the art review. Catalysis Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Genes of the MEP pathway are shown in yellow, those of the MVA pathway.... Retrieved from [Link]

-

ResearchGate. (n.d.). The conversion of 1,8-cineole sourced from renewable Eucalyptus oil to p-cymene over a palladium doped γ-Al2O3 catalyst. Retrieved from [Link]

-

Wikipedia. (2023). Geranyl pyrophosphate. Retrieved from [Link]

-

Keasling Lab. (n.d.). Metabolic Engineering. Retrieved from [Link]

-

Smanski, M. J., et al. (2012). Metabolic Engineering for the Production of Natural Products. Annual Review of Genetics. Retrieved from [Link]

-

Kim, Y. W., & Lee, S. J. (2020). This compound and Its Role in Chronic Diseases. Advances in Experimental Medicine and Biology. Retrieved from [Link]

-

Smith, T. J., & Cysewski, P. (2022). The methylerythritol phosphate pathway as an oxidative stress sense and response system. Communications Biology. Retrieved from [Link]

-

Liu, Y., et al. (2023). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

-

Kirby, J., & Keasling, J. D. (2009). Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. Annual Review of Phytopathology. Retrieved from [Link]

-

Wright, L. P., et al. (2014). Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways. Frontiers in Plant Science. Retrieved from [Link]

-

Gershenzon, J., & Croteau, R. (1991). Regulation of essential oil production in plants. Recent Advances in Phytochemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering [keaslinglab.lbl.gov]

- 5. Metabolic Engineering for the Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Terpene Biosynthesis: Modularity Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound this compound (FDB112393) - FooDB [foodb.ca]

- 9. Plant terpene specialized metabolism: complex networks or simple linear pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 15. Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,8-cineole synthase - Wikipedia [en.wikipedia.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. A detailed view on 1,8-cineol biosynthesis by Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Study on the mechanism of 1,8-cineole biosynthesis in <i>Eucalyptus globulus</i> leaves [yndxxb.ynu.edu.cn]

The Multifaceted Pharmacological Landscape of 1,8-Cineole: An In-Depth Technical Guide for Researchers

Abstract

1,8-Cineole, a monoterpenoid cyclic ether and the principal constituent of eucalyptus oil, presents a compelling profile of pharmacological activities.[1] Traditionally recognized for its aromatic and therapeutic properties in respiratory ailments, rigorous scientific investigation has unveiled a broader spectrum of bioactivities, positioning it as a molecule of significant interest for modern drug development.[2][3] This technical guide provides a comprehensive exploration of the core pharmacological properties of 1,8-cineole, intended for researchers, scientists, and professionals in drug development. We will delve into its anti-inflammatory, antioxidant, and antimicrobial mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Furthermore, this guide will address its clinical applications, particularly in respiratory medicine, alongside a review of its pharmacokinetic and toxicological profile.

Introduction: 1,8-Cineole - Beyond the Aroma

1,8-Cineole, also known as eucalyptol, is a naturally occurring compound found in a variety of aromatic plants.[4] While its characteristic scent has led to its widespread use in fragrances and flavorings, its therapeutic potential has been harnessed in traditional medicine for centuries.[2] Modern pharmacological studies have substantiated many of these historical uses, revealing a molecule with a diverse and potent range of effects on human physiology.[3] This guide aims to provide a detailed, evidence-based overview of these properties, empowering researchers to explore its full therapeutic potential.

Anti-inflammatory Properties: Quelling the Fire Within

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. 1,8-Cineole has demonstrated significant anti-inflammatory effects, primarily through its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

1,8-Cineole has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[5] This action effectively dampens the inflammatory cascade, leading to a reduction in the production of key pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Measurement)

This protocol outlines a general procedure for assessing the anti-inflammatory effects of 1,8-cineole by measuring cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

-

RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

1,8-Cineole (high purity)

-

Dimethyl sulfoxide (DMSO)

-

ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of 1,8-cineole in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

-

Pre-treatment: Incubate the cells with various concentrations of 1,8-cineole for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control (cells + medium + DMSO) and a positive control (cells + medium + DMSO + LPS).

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection: Centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[6][7]

-

Data Analysis: Calculate the percentage inhibition of cytokine production by 1,8-cineole compared to the LPS-stimulated control.

Antioxidant Properties: A Shield Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. 1,8-Cineole exhibits potent antioxidant activity through both direct radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Mechanism of Action: Activation of the Nrf2-ARE Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like 1,8-cineole, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of 1,8-cineole has been quantified using various in vitro assays. The following table summarizes representative results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Assay | Method | Result | Reference |

| DPPH Radical Scavenging | Spectrophotometric | IC50: 117.3 µL/mL | [8] |

| ABTS Radical Scavenging | Spectrophotometric | IC50: 62.96 µL/mL | [8] |

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

This protocol provides a step-by-step guide for determining the antioxidant activity of 1,8-cineole using the DPPH and ABTS assays.[9][10]

DPPH Assay:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of 1,8-cineole in methanol.

-

Reaction: In a 96-well plate, add 50 µL of each 1,8-cineole dilution to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

ABTS Assay:

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of 1,8-cineole in ethanol.

-

Reaction: In a 96-well plate, add 20 µL of each 1,8-cineole dilution to 180 µL of the ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Antimicrobial Properties: A Natural Defense

1,8-Cineole exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[11][12] Its lipophilic nature allows it to partition into the cell membranes of microorganisms, disrupting their integrity and leading to cell death.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values of 1,8-cineole against a selection of clinically relevant microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | O101 | 6.2 | [13] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 7230 | [14] |

| Listeria monocytogenes | N/A | 0.6-2.5 (as µL/mL) | [15] |

| Aeromonas hydrophila | N/A | 0.6-2.5 (as µL/mL) | [15] |

| Pseudomonas fluorescens | N/A | 5-20 (as µL/mL) | [15] |

| Candida albicans | N/A | 32 (as g/L) | [11] |

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol details the broth microdilution method for determining the MIC of 1,8-cineole against bacteria.[16][17][18]

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB)

-

1,8-Cineole

-

A suitable solvent (e.g., DMSO)

-

An emulsifying agent (e.g., Tween 80)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Serial Dilutions: Prepare serial two-fold dilutions of 1,8-cineole in MHB containing a small percentage of Tween 80 (e.g., 0.5%) to ensure solubility.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the serially diluted 1,8-cineole. Include a growth control (bacteria + medium) and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 1,8-cineole at which there is no visible growth of the bacteria.

Clinical Applications in Respiratory Diseases

The anti-inflammatory, antioxidant, and mucolytic properties of 1,8-cineole have translated into tangible clinical benefits, particularly in the management of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][19]

Asthma

In patients with asthma, 1,8-cineole has been shown to reduce airway inflammation and improve lung function. A double-blind, placebo-controlled trial demonstrated that concomitant therapy with 1,8-cineole (200 mg, three times daily for 12 weeks) in patients with steroid-dependent asthma allowed for a significant reduction in the daily prednisolone dose.[20] Another study showed that adjunctive therapy with 1,8-cineole for 6 months in patients with well-controlled asthma resulted in a significant improvement in lung function (FEV1).[2][21]

Chronic Obstructive Pulmonary Disease (COPD)

For individuals with COPD, 1,8-cineole has been found to reduce the frequency, duration, and severity of exacerbations.[22][23] A placebo-controlled, double-blind trial involving patients with stable COPD showed that treatment with 1,8-cineole (200 mg, three times daily for 6 months) significantly reduced the number of exacerbations compared to placebo.[22]

Table of Clinical Trial Data:

| Disease | Intervention | Duration | Key Findings | Reference |

| Asthma (steroid-dependent) | 1,8-Cineole (200 mg t.i.d.) | 12 weeks | 36% reduction in daily prednisolone dose (mean: 3.75 mg) vs. 7% in placebo (mean: 0.91 mg) (P = 0.006). | [20] |

| Asthma (well-controlled) | 1,8-Cineole (200 mg t.i.d.) | 6 months | Significant improvement in FEV1 (310 ml increase in cineole group vs. 200 ml in placebo). | [2] |

| COPD (stable) | 1,8-Cineole (200 mg t.i.d.) | 6 months | Significant reduction in the frequency, duration, and severity of exacerbations. FEV1 increased by 78 ml. | [22][23] |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of a compound is crucial for its development as a therapeutic agent.

Pharmacokinetics

Following oral administration, 1,8-cineole is well-absorbed from the gastrointestinal tract.[4] Inhalation studies in humans have shown that it is also readily absorbed from the respiratory system, with a peak plasma concentration reached after approximately 18 minutes. The elimination from the blood is biphasic, with a mean distribution half-life of 6.7 minutes and an elimination half-life of 104.6 minutes.[24] After ingestion of sage tea containing 1.02 mg of 1,8-cineole, the maximum plasma concentration of 1,8-cineole was 19 nmol/L, while its primary metabolite, 2-hydroxy-1,8-cineole, reached a maximum concentration of 86 nmol/L.[25]

Human Pharmacokinetic Parameters (Inhalation):

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~18 minutes | [24] |

| Distribution Half-life (t1/2α) | 6.7 minutes | [24] |

| Elimination Half-life (t1/2β) | 104.6 minutes | [24] |

Toxicology

1,8-Cineole is generally considered to have low toxicity.[26][27] Acute toxicity studies have been conducted in various animal models.

Acute Toxicity Data:

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | 3849 mg/kg | [8][26][27][28] |

| Rat | Oral | 2480 mg/kg | [29] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

Conclusion and Future Directions

1,8-Cineole has emerged as a promising natural compound with a well-defined and multifaceted pharmacological profile. Its potent anti-inflammatory, antioxidant, and antimicrobial properties, coupled with a favorable safety profile and demonstrated clinical efficacy in respiratory diseases, underscore its potential for further therapeutic development. Future research should focus on optimizing drug delivery systems to enhance its bioavailability and exploring its therapeutic utility in a wider range of inflammatory and infectious diseases. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this remarkable natural molecule.

References

-

Worth, H., Schacher, C., & Dethlefsen, U. (2009). Concomitant therapy with cineole (this compound) reduces exacerbations in COPD: a placebo-controlled double-blind trial. Respiratory Research, 10(1), 69. [Link]

-

Şimşek, M., & Duman, R. (2017). Investigation of effect of 1,8-cineole on antimicrobial activity of chlorhexidine gluconate. Pharmacognosy Research, 9(3), 234–237. [Link]

-

Worth, H., & Dethlefsen, U. (2012). Patients with Asthma Benefit from Concomitant Therapy with Cineole: A Placebo-Controlled, Double-Blind Trial. Journal of Asthma, 49(8), 849-853. [Link]

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30. [Link]

-

Juergens, U. R. (2020). New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach. Advances in Therapy, 37(5), 1737–1753. [Link]

-

Worth, H., Dethlefsen, U., & Schacher, C. (2009). Concomitant therapy with cineole (this compound) reduces exacerbations in COPD: a placebo-controlled double-blind trial. Respiratory research, 10, 1-8. [Link]

-

Bast, A., & Haenen, G. R. (2013). Ten misconceptions about antioxidants. Trends in pharmacological sciences, 34(8), 430-436. [Link]

-

Worth, H., & Dethlefsen, U. (2012). Patients with asthma benefit from concomitant therapy with cineole: a placebo-controlled, double-blind trial. Journal of asthma, 49(8), 849-853. [Link]

-

Greiner, J. F. W., Müller, J., Zeuner, M., Seidel, T., Klenke, C., Widera, D., ... & Kaltschmidt, B. (2013). 1, 8-cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(6), 3697-3707. [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

De Martino, L., De Feo, V., & Nazzaro, F. (2009). Chemical composition and in vitro antimicrobial and mutagenic activities of the essential oils of two chemotypes of Artemisia absinthium L. Journal of Food Protection, 72(3), 639-644. [Link]

-

Xu, J., Hu, Z. Q., Wang, C., Yin, Z. Q., Wei, Q., Zhou, L. J., & Yin, L. Z. (2014). Acute and subacute toxicity study of 1, 8-cineole in mice. International journal of clinical and experimental pathology, 7(4), 1495. [Link]

-

Jenner, P. M., Hagan, E. C., Taylor, J. M., Cook, E. L., & Fitzhugh, O. G. (1964). Food flavourings and compounds of related structure I. Acute oral toxicity. Food and Cosmetics Toxicology, 2(3), 327-343. [Link]

-

Vanegas, D., Abril-Novillo, A., Khachatryan, A., Jerves-Andrade, L., Peñaherrera, E., Cuzco, N., ... & Calle, J. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC research notes, 14(1), 1-6. [Link]

-

Xu, J., Hu, Z. Q., Wang, C., Yin, Z. Q., Wei, Q., Zhou, L. J., & Yin, L. Z. (2014). Acute and subacute toxicity study of 1, 8-cineole in mice. International journal of clinical and experimental pathology, 7(4), 1495. [Link]

-

Horst, K., & Rychlik, M. (2010). Quantification of 1, 8-cineole and of its metabolites in humans using stable isotope dilution assays. Molecular nutrition & food research, 54(11), 1515-1529. [Link]

-

Pereira Franco, C. D. J., Shanmugam, S., de Oliveira, G. A. R., da Silva, J. A., de Almeida, L. C., de Souza, A. C., ... & de Freitas, R. M. (2021). Antioxidant activities and the chemical composition of the essential oil from Eucalyptus pulverulenta (Baby Blue Eucalyptus) grown in. The Pharma Innovation Journal, 10(9), 114-119. [Link]

-

Sunbal Khan. (n.d.). DPPH and ABTS Radical Scavenging Assays. Scribd. [Link]

-

Orchard, A., & van Vuuren, S. (2018). Antimicrobial activity of several cineole-rich Western Australian Eucalyptus essential oils. Antibiotics, 7(4), 102. [Link]

-

Tighe, P. J., Ryder, R. R., Todd, I., & Fairclough, L. C. (2015). ELISA in the multiplex era: potentials and pitfalls. Proteomics-Clinical Applications, 9(3-4), 406-422. [Link]

-

Gaire, B. P., & Cho, K. S. (2024). Toxicological Studies of Eucalyptus camaldulensis Dehnh.(Myrtaceae) Essential Oil for the Safety of Its Insecticidal Application. Clin Med Rev Case Rep, 11, 452. [Link]

-

Juergens, U. R., Dethlefsen, U., Steinkamp, G., Gillissen, A., Repges, R., & Vetter, H. (2003). Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial. Respiratory medicine, 97(3), 250-256. [Link]

-

Li, Y., Liu, B., Liu, Y., Di, Z., Tu, X., & Wang, L. (2022). 1, 8-Cineole inhibits biofilm formation and bacterial pathogenicity by suppressing luxS gene expression in Escherichia coli. Frontiers in microbiology, 13, 1004588. [Link]

-

Merghni, A., Noumi, E., Hadded, O., Dridi, N., Pan, C., Chtourou, Y., ... & Mastouri, M. (2023). 1, 8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus. Molecules, 28(14), 5344. [Link]

-

de Oliveira, T. L. C., de Araújo, E. R. D., da Silva, A. L., de Oliveira, A. C. S., de Souza, E. L., & de Oliveira, L. S. (2018). Synergies of carvacrol and 1, 8-cineole to inhibit bacteria associated with minimally processed vegetables. Food Control, 86, 24-30. [Link]

-

Sieniawska, E. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 29(15), 3508. [Link]

-

Jäger, W., Buchbauer, G., Jirovetz, L., & Fritzer, M. (1992). Pharmacokinetic studies of the fragrance compound 1, 8-cineol in humans during inhalation. Chemical Senses, 17(5), 503-513. [Link]

-

David, V., Novillo, A. A., Khachatryan, A., Andrade, L. J., Peñaherrera, E., Cuzco, N., ... & Calle, J. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC research notes, 14(1), 1-6. [Link]

-

Pries, R., Jeschke, S., & Bruchhage, K. L. (2023). Modes of Action of 1, 8-Cineol in Infections and Inflammation. Metabolites, 13(6), 756. [Link]

-

Klancnik, A., Piskernik, S., Jersek, B., & Mozina, S. S. (2010). Evaluation of diffusion and dilution methods to determine the antibacterial activity of plant extracts. Journal of microbiological methods, 81(2), 121-126. [Link]

-

Horst, K., & Rychlik, M. (2010). Quantification of 1, 8-cineole and of its metabolites in humans using stable isotope dilution assays. Molecular Nutrition & Food Research, 54(11), 1515-1529. [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2008). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 39, 369-380. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. researchgate.net [researchgate.net]

- 5. New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. Cytokine Elisa [bdbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Effect of 1,8-cineole on Antimicrobial Activity of Chlorhexidine Gluconate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 1,8-Cineole inhibits biofilm formation and bacterial pathogenicity by suppressing luxS gene expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,8-Cineol (this compound) Disrupts Membrane Integrity and Induces Oxidative Stress in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. apcz.umk.pl [apcz.umk.pl]

- 20. Anti-inflammatory activity of 1.8-cineol (this compound) in bronchial asthma: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: A placebo-controlled double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. d-nb.info [d-nb.info]

- 24. Pharmacokinetic studies of the fragrance compound 1,8-cineol in humans during inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays. | Semantic Scholar [semanticscholar.org]

- 26. Acute and subacute toxicity study of 1,8-cineole in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. e-century.us [e-century.us]

- 28. clinmedjournals.org [clinmedjournals.org]

- 29. food.ec.europa.eu [food.ec.europa.eu]

An In-depth Technical Guide on the Anti-inflammatory Mechanisms of Eucalyptol

Abstract

Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and a major constituent of eucalyptus oil. It has demonstrated significant anti-inflammatory properties in numerous preclinical and clinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory action of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its effects on key signaling pathways, cytokine production, arachidonic acid metabolism, and oxidative stress. Furthermore, this guide will present detailed experimental protocols to investigate these mechanisms, aiming to equip researchers with the practical knowledge to further explore the therapeutic potential of this compound.

Introduction: this compound as a Potent Anti-inflammatory Agent

Chronic inflammation is a key pathological feature of numerous diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cardiovascular diseases.[5][6] this compound has emerged as a promising natural compound with potent anti-inflammatory and antioxidant effects.[2][5] Its therapeutic potential has been observed in various conditions, including respiratory diseases, pancreatitis, and neurodegenerative diseases.[5] This guide will dissect the intricate molecular mechanisms that confer this compound its anti-inflammatory properties, providing a foundation for its rational application in drug discovery and development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key hubs of the inflammatory cascade. The primary mechanisms include the modulation of pivotal signaling pathways, the suppression of pro-inflammatory cytokine production, the inhibition of the arachidonic acid metabolic pathway, and the attenuation of oxidative stress.

Modulation of Key Inflammatory Signaling Pathways

This compound has been shown to significantly modulate the activity of critical signaling pathways that orchestrate the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][[“]][[“]]

2.1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[[“]] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of a wide array of pro-inflammatory genes, including those for cytokines and chemokines.[[“]] this compound effectively suppresses the activation of the NF-κB pathway.[2][5][[“]][[“]] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.[[“]] Studies have shown that this compound can regulate Nrf2 and NF-κB signaling to alleviate kidney injury by reducing inflammation and apoptosis.[9]

2.1.2. Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[[“]][10] this compound has been demonstrated to inhibit the phosphorylation of key MAPK proteins, such as ERK1/2, JNK1/2, and p38.[5][[“]][10] By attenuating MAPK signaling, this compound further dampens the inflammatory response.[5][[“]][10] Research indicates that eucalyptus essential oils, rich in this compound, inhibit the LPS-induced inflammatory response in macrophages by reducing MAPK and NF-κB pathway activity.[10][11]

Suppression of Pro-inflammatory Cytokine Production

A hallmark of inflammation is the excessive production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[5] this compound has been consistently shown to be a potent inhibitor of the production of these key cytokines.[5][12][13]

In cultured human monocytes and lymphocytes, therapeutically relevant concentrations of this compound significantly inhibited the production of TNF-α, IL-1β, IL-4, and IL-5.[12] Specifically, in monocytes, this compound inhibited the production of TNF-α, IL-1β, IL-6, and IL-8.[12] This broad-spectrum inhibition of pro-inflammatory cytokines contributes significantly to its anti-inflammatory effects and suggests its potential for treating conditions characterized by cytokine-driven inflammation.[12][13]

| Cytokine | Cell Type | Inhibition by this compound | Reference |

| TNF-α | Monocytes, Lymphocytes | Strong inhibition | [12] |

| IL-1β | Monocytes, Lymphocytes | Strong inhibition | [12] |

| IL-6 | Monocytes | Significant inhibition | [12] |

| IL-4 | Lymphocytes | Significant inhibition | [12] |

| IL-5 | Lymphocytes | Significant inhibition | [12] |

| IL-8 | Monocytes | Significant inhibition | [12] |

Inhibition of Arachidonic Acid Metabolism

The arachidonic acid (AA) cascade is a critical pathway in the generation of potent inflammatory mediators, including prostaglandins and leukotrienes. This compound has been shown to inhibit key enzymes in this pathway.[14] Ex vivo studies on monocytes from patients with bronchial asthma revealed that this compound treatment significantly inhibited the production of Leukotriene B4 (LTB4) and Prostaglandin E2 (PGE2), which are major products of the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways, respectively.[14][15] This dual inhibition of AA metabolism pathways highlights a crucial mechanism of this compound's anti-inflammatory action.[14]

Attenuation of Oxidative Stress

Inflammation and oxidative stress are intricately linked, with each process capable of amplifying the other. This compound exhibits significant antioxidant properties, contributing to its anti-inflammatory profile.[2][5] It has been shown to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[6] By scavenging free radicals and bolstering the cellular antioxidant defense systems, this compound helps to break the vicious cycle of inflammation and oxidative stress.[5] Some studies suggest that this compound's antioxidant effects may be mediated through the regulation of signaling pathways and direct radical scavenging.[5]

Experimental Protocols for Investigating the Anti-inflammatory Mechanisms of this compound

To rigorously assess the anti-inflammatory properties of this compound, a series of well-established in vitro and ex vivo experimental protocols are essential.

In Vitro Model of Inflammation: LPS-Stimulated Macrophages

A widely used and validated in vitro model for studying inflammation involves the stimulation of macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[16][17][18][19] LPS is a potent activator of macrophages, inducing a robust inflammatory response characterized by the production of cytokines and other inflammatory mediators.[18][19][20]

3.1.1. Cell Culture and Treatment

-

Cell Seeding: Plate RAW 264.7 or THP-1 cells in appropriate culture plates at a suitable density. For THP-1 monocytes, differentiation into macrophages is typically induced by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before inflammatory stimulation.

-

Stimulation: Add LPS to the cell culture medium at a concentration known to induce a significant inflammatory response (e.g., 100 ng/mL to 1 µg/mL).[16]

-

Incubation: Incubate the cells for a designated time, depending on the endpoint being measured (e.g., 4-24 hours for cytokine production).[16]

Measurement of Cytokine Production

3.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Collect the cell culture supernatants after the treatment period.

-

ELISA Procedure: Perform ELISAs for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits, following the manufacturer's instructions.

-

Data Analysis: Quantify the cytokine concentrations by measuring the absorbance at the appropriate wavelength and comparing it to a standard curve.

Analysis of Signaling Pathway Activation

3.3.1. Western Blotting

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).

-

Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound demonstrates a robust and multi-faceted anti-inflammatory profile by targeting key molecular pathways central to the inflammatory response. Its ability to inhibit NF-κB and MAPK signaling, suppress the production of a broad range of pro-inflammatory cytokines, and interfere with the arachidonic acid cascade underscores its potential as a therapeutic agent for a variety of inflammatory conditions. The experimental protocols outlined in this guide provide a solid framework for further investigation into its mechanisms of action and for the identification of novel therapeutic applications.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy in more complex in vivo models of inflammatory diseases, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients.[1][3][21] The development of novel drug delivery systems could also enhance the bioavailability and targeted delivery of this compound, further optimizing its therapeutic potential.[5]

References

- Juergens, U. R., Stöber, M., Schmidt-Choudhury, A., & Vetter, H. (2004). Inhibitory activity of 1,8-cineol (this compound) on cytokine production in cultured human lymphocytes and monocytes. Pulmonary Pharmacology & Therapeutics, 17(5), 281-287.

- Seol, G. H., & Kim, K. Y. (2022). This compound and Its Role in Chronic Diseases. Molecules, 27(21), 7266.

- Consensus. (n.d.).

- Devaraj, S., Jialal, I., & Vega-López, S. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of cardiology, 98(2), 24-28.